molecular formula C9H14O2 B1657123 Ethyl cyclohex-2-ene-1-carboxylate CAS No. 55510-68-4

Ethyl cyclohex-2-ene-1-carboxylate

Cat. No. B1657123
CAS RN: 55510-68-4
M. Wt: 154.21 g/mol
InChI Key: NFWWBOBFVBORTI-UHFFFAOYSA-N
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Description

Ethyl cyclohex-2-ene-1-carboxylate is a chemical compound with the CAS Number: 1617-22-7 . It is a liquid at room temperature .

Scientific Research Applications

Fluoren-9-ones Synthesis

Ethyl cyclohexene-1-carboxylate is used in the synthesis of fluoren-9-ones, a class of compounds with potential applications in materials science and pharmaceuticals. Ramana and Potnis (1993) demonstrated that ethyl cyclohexene-1-carboxylate reacts with aromatic substrates in the presence of concentrated sulfuric acid to yield fluoren-9-ones in good yield. This process highlights the compound's role in facilitating complex organic transformations (M. Ramana & P. V. Potnis, 1993).

Ring-closing Metathesis

The compound serves as a precursor in the ring-closing metathesis-based synthesis of complex molecules. Cong and Yao (2006) described the diastereoselective synthesis of a functionalized cyclohexene skeleton of GS4104, highlighting the compound's utility in constructing intricate molecular architectures (Xin Cong & Z. Yao, 2006).

Ligand for Copper-catalyzed Reactions

Ethyl 2-oxocyclohexanecarboxylate, a related compound, has been identified as an efficient and versatile ligand in copper-catalyzed coupling reactions. Lv and Bao (2007) found that it facilitated various N/O/S nucleophilic reagents' coupling with aryl halides under mild conditions, showcasing the potential of ethyl cyclohex-2-ene-1-carboxylate derivatives in catalytic processes (Xin Lv & W. Bao, 2007).

Safety And Hazards

Ethyl cyclohex-2-ene-1-carboxylate is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

ethyl cyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWWBOBFVBORTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304895
Record name ethyl cyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyclohex-2-ene-1-carboxylate

CAS RN

55510-68-4
Record name NSC168017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl cyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclohex-2-ene-1-carboxylate
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Ethyl cyclohex-2-ene-1-carboxylate
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Ethyl cyclohex-2-ene-1-carboxylate
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Ethyl cyclohex-2-ene-1-carboxylate
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Ethyl cyclohex-2-ene-1-carboxylate
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Ethyl cyclohex-2-ene-1-carboxylate

Citations

For This Compound
2
Citations
MV Baker, C Ghitgas, RJ Dancer… - Australian journal of …, 1987 - CSIRO Publishing
The cyclization of compounds obtained from ethyl dienol ether and dienyl pivalate derivatives of Hagemann's ester has been examined. The carbanions of methyl phenyl sulfone and …
Number of citations: 4 www.publish.csiro.au
M Trajković, Z Ferjančić, R Saičić… - Chemistry-A European …, 2019 - cherry.chem.bg.ac.rs
All chromatographic separations 1 were performed on silica gel, 10–18 mesh, 60 Å (dry flash) and silica gel 60 (0.063-0.2 mm), Merck. Standard techniques were used for the …
Number of citations: 2 cherry.chem.bg.ac.rs

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